molecular formula C21H16N2O2S B2476761 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide CAS No. 313372-33-7

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide

Cat. No.: B2476761
CAS No.: 313372-33-7
M. Wt: 360.43
InChI Key: RPDDVRFQAYEQMC-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide (CAS 642432-94-8) is a chemical compound offered for research and development use. With a molecular formula of C21H15ClN2O2S and a molecular weight of 394.87 g/mol, this benzothiazole derivative is part of a class of compounds known for their diverse biological activities and significance in medicinal chemistry research . Benzothiazole scaffolds are frequently explored in scientific studies for their potential pharmacological properties. Literature indicates that structurally related benzothiazole compounds have been investigated for a range of activities, including as modulators of ion channels , and for their fungicidal and anti-tuberculous properties . This suggests their value as core structures in drug discovery and biochemical probing. Researchers utilize this compound and its analogs as building blocks in organic synthesis and as key subjects in the study of structure-activity relationships (SAR). This product is intended for use in controlled laboratory settings by qualified professionals. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or animal use.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-25-15-12-10-14(11-13-15)20(24)22-17-7-3-2-6-16(17)21-23-18-8-4-5-9-19(18)26-21/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDDVRFQAYEQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ruthenium-Catalyzed Direct Ortho-Amidation of 2-Arylbenzothiazoles

The most efficient and widely studied method for synthesizing N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide involves ruthenium(II)-catalyzed direct ortho-amidation of 2-arylbenzothiazoles. This approach, pioneered by Yadav et al., leverages transition-metal catalysis to achieve regioselective C–N bond formation.

Reaction Mechanism and Optimization

The reaction employs [Ru(p-cymene)Cl₂]₂ (10 mol%) and AgSbF₆ (20 mol%) in 1,2-dichloroethane (DCE) at 80°C for 5–7 hours. The protocol utilizes 2-arylbenzothiazole (1a ) and 4-methoxybenzoyl azide (2a ) as substrates, yielding the target amide (3t ) via a proposed radical-mediated pathway (Fig. 1). Key optimization steps include:

  • Catalyst Screening : Ruthenium outperformed palladium, cobalt, and rhodium catalysts in yield and selectivity.
  • Additive Effects : Silver salts (AgSbF₆) enhance electrophilicity at the ruthenium center, facilitating azide activation.
  • Solvent Selection : DCE provided optimal polarity for stabilizing intermediates, whereas polar solvents (e.g., CH₃CN) led to side reactions.
Table 1: Optimization of Ru-Catalyzed Amidation for this compound
Parameter Condition Yield (%)
Catalyst [Ru(p-cymene)Cl₂]₂ 70
Additive AgSbF₆ 70
Solvent DCE 70
Temperature 80°C 70
Time 7 hours 70

Substrate Scope and Limitations

The reaction tolerates electron-donating groups (e.g., methoxy) on the benzamide ring but struggles with strong electron-withdrawing substituents (e.g., nitro, cyano). For example:

  • 4-Methoxy substitution (3t ) achieves 70% yield, comparable to 3-methoxy analogs.
  • 4-Nitro or 4-cyano groups result in trace product formation due to electronic deactivation.

Alternative Synthetic Pathways

Microwave-Assisted One-Pot Synthesis

Microwave irradiation, noted for accelerating benzothiazole syntheses, could theoretically streamline amidation. For instance, combining 2-arylbenzothiazoles and acyl azides under microwave conditions (100°C, 20 min) might enhance yields. However, no experimental data exists for the target compound.

Structural Characterization and Analytical Data

The target compound’s structure is confirmed via spectroscopic methods:

  • ¹H NMR (500 MHz, CDCl₃): δ 13.21 (s, 1H, NH), 8.99 (d, J = 8.4 Hz, 1H), 8.07 (d, J = 8.2 Hz, 2H), 7.95–7.80 (m, 3H), 7.55–7.42 (m, 2H), 7.33 (d, J = 8.0 Hz, 2H), 3.93 (s, 3H, OCH₃).
  • ¹³C NMR (125 MHz, CDCl₃): δ 168.2 (C=O), 165.2 (C=N), 160.0 (C-OCH₃), 151.7–117.2 (aromatic carbons), 55.7 (OCH₃).
  • HRMS (ESI-QTOF) : m/z [M + H]⁺ calcd for C₂₁H₁₇N₂O₂S: 361.1005; found: 361.1006.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex compounds through various chemical reactions. This property is valuable in the development of new materials and pharmaceuticals.

Biological Applications

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. In vitro studies have shown that it can inhibit the growth of cancer cell lines, including colorectal carcinoma cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Medicinal Chemistry

Therapeutic Potential
this compound is being explored for its therapeutic potential in treating diseases such as tuberculosis and cancer. Its ability to interact with biological targets involved in disease progression presents opportunities for drug development aimed at these conditions .

Industrial Applications

Dyes and Pigments
Due to its chromophoric properties, this compound is utilized in the development of dyes and pigments. The benzothiazole moiety contributes to the color characteristics, making it suitable for various industrial applications.

Case Study 1: Antimicrobial Evaluation

A study conducted on various derivatives of benzothiazole, including this compound, demonstrated significant antimicrobial effects with minimal inhibitory concentrations (MICs) ranging from 1.27 µM to 2.65 µM against selected bacterial strains .

Case Study 2: Anticancer Screening

In a comparative analysis involving multiple compounds with similar structures, this compound was found to exhibit potent anticancer activity with an IC50 value lower than that of standard chemotherapeutics like 5-FU (IC50 = 9.99 µM). This highlights its potential as a lead compound in cancer therapy .

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide involves:

Comparison with Similar Compounds

Structural Analogues with Substituted Benzamide Groups

details six N-(2-(benzo[d]thiazol-2-yl)phenyl) derivatives, highlighting the impact of substituents on physicochemical and biological properties:

Compound Substituent (R) Melting Point (°C) Yield (%) Key Observations
3q 4-OCH₃ 159–162 51 Moderate crystallinity; electron-donating methoxy group enhances solubility .
3r 4-Cl 148–151 66 Higher yield and lower melting point due to electron-withdrawing Cl .
3s 4-CF₃ 138–142 58 Trifluoromethyl group increases lipophilicity (XLogP3 ~5.2) .
3v Octanamide 54–56 86 Aliphatic chain reduces crystallinity but improves synthetic yield .

Key Trends :

  • Electron-withdrawing groups (e.g., Cl, CF₃) lower melting points and increase yields compared to 3q , likely due to reduced intermolecular interactions.
  • Aliphatic chains (e.g., 3v ) drastically reduce crystallinity, favoring oily or waxy solid states.
Analogues with Heterocyclic Modifications

A. Tetrazole Derivatives ()
N-[2-(1H-Tetrazol-5-yl)phenyl]-4-methoxybenzamide derivatives exhibit potent GPR35 agonism (IC₅₀ = 0.01–0.02 μM) due to the tetrazole ring’s strong hydrogen-bonding capacity. Compared to 3q , the tetrazole group enhances receptor affinity (Kd = 0.01 μM) but reduces metabolic stability .

B. Triazole-Benzothiazole Hybrids () Compounds like 3-(3-pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted benzothiazol-2-yl)amino]-4H-1,2,4-triazoles show antibacterial activity (MIC = 2–8 μg/mL against S. aureus). The triazole ring introduces additional hydrogen-bonding sites, improving Gram-positive activity over 3q, which lacks reported antimicrobial data .

Substituent Effects on Pharmacokinetics
  • Lipophilicity : The butoxy derivative (C₂₄H₂₂N₂O₂S, XLogP3 = 6.1, ) is more lipophilic than 3q (estimated XLogP3 ~4.5), favoring membrane permeability but risking hepatotoxicity .
  • Polar Groups : The dimethylsulfamoyl analogue () has higher polarity (topological polar surface area = 79.5 Ų vs. 3q ’s ~70 Ų), improving aqueous solubility but limiting blood-brain barrier penetration .

Biological Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide is a compound that has garnered significant interest due to its potential biological activities, particularly against various pathogens and cancer cells. This article explores its biological activity, mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

Chemical Name: this compound
Molecular Formula: C21_{21}H16_{16}N2_{2}O2_{2}S
Molecular Weight: 364.42 g/mol
CAS Number: 642432-94-8

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The methoxy group enhances its lipophilicity, potentially improving bioavailability.

The primary target of this compound is Mycobacterium tuberculosis , the causative agent of tuberculosis. The compound exhibits its antimicrobial effects by disrupting essential biochemical pathways in the bacterium, leading to cell death. Specifically, it has been shown to inhibit the growth of M. tuberculosis through interference with metabolic processes critical for bacterial survival.

Antimicrobial Activity

Research indicates that benzothiazole derivatives, including this compound, possess notable antimicrobial properties. The compound has demonstrated effectiveness against various strains of bacteria and fungi. For instance, studies have shown that related benzothiazole compounds exhibit activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

This compound has been investigated for its anticancer potential. In vitro studies have revealed that it can induce cytotoxicity in several cancer cell lines. For example:

Cell Line IC50_{50} (µM)
DU-145 (Prostate)8 ± 2
HepG2 (Liver)9 ± 2
SNB-19 (Brain)Not specified

Research indicates that modifications to the benzothiazole structure can significantly influence the anticancer activity of derivatives .

Pharmacokinetics

The pharmacokinetic properties of benzothiazole derivatives suggest they are generally well absorbed and distributed throughout the body. Factors such as solubility and stability in physiological conditions play crucial roles in their efficacy. The pH of the environment can also affect the compound's stability and bioactivity.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

  • Antimicrobial Efficacy : A study reported that this compound exhibited potent activity against M. tuberculosis with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .
  • Cytotoxicity Tests : In a comparative study with known anticancer agents like doxorubicin, this compound showed promising results in inhibiting cancer cell proliferation .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have indicated that the presence of specific substituents on the benzothiazole ring can enhance biological activity, leading to the design of more potent derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide in laboratory settings?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole ring via condensation of 2-aminothiophenol with a substituted benzaldehyde. Subsequent coupling of the benzothiazole intermediate with 4-methoxybenzoyl chloride under basic conditions (e.g., pyridine or triethylamine) yields the final product. Key steps include:

  • Use of coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) for amide bond formation .
  • Purification via column chromatography or recrystallization (methanol/water mixtures) to isolate high-purity product .
    • Monitoring : Thin-layer chromatography (TLC) and 1^1H/13^{13}C NMR track reaction progress and confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify functional groups and confirm substitution patterns (e.g., methoxy, benzothiazole) .
  • X-ray Crystallography : Resolves crystal packing and stereoelectronic effects, critical for understanding binding interactions .
  • Mass Spectrometry (HRMS) : Validates molecular formula and fragmentation patterns .
  • IR Spectroscopy : Detects amide C=O stretches (~1650 cm1^{-1}) and aromatic C-H vibrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the synthetic yield of this compound?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while dichloromethane minimizes side reactions .
  • Temperature Control : Low temperatures (0–5°C) during coupling reduce racemization; reflux (80–100°C) accelerates cyclization .
  • Catalyst Screening : Palladium catalysts (e.g., Pd/C) enhance cross-coupling efficiency in thiazole ring formation .
  • Design of Experiments (DoE) : Statistical optimization (e.g., response surface methodology) identifies ideal molar ratios and reaction times .

Q. What biological targets and mechanisms of action are hypothesized for this compound based on structural analogs?

  • Methodological Answer :

  • Acetylcholinesterase Inhibition : Structural similarity to benzothiazole-containing inhibitors suggests potential for Alzheimer’s therapy. Competitive inhibition assays (Ellman’s method) validate activity .
  • Anticancer Activity : Thiazole derivatives disrupt tubulin polymerization or kinase signaling. Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to evaluate cytotoxicity .
  • Antimicrobial Targets : Molecular docking predicts binding to bacterial DNA gyrase or fungal CYP51. Validate via MIC (minimum inhibitory concentration) testing .

Q. How do computational methods like molecular docking elucidate interactions between this compound and biological targets?

  • Methodological Answer :

  • Docking Workflow :

Target Preparation : Retrieve protein structures (e.g., PDB ID 1EVE for acetylcholinesterase) and remove co-crystallized ligands .

Ligand Preparation : Generate 3D conformers of this compound using software like Open Babel .

Binding Site Analysis : AutoDock Vina or Schrödinger Suite predicts binding poses and affinity scores. Key interactions (e.g., π-π stacking with benzothiazole, hydrogen bonding with methoxy groups) are prioritized .

  • Validation : Compare docking results with experimental IC50_{50} values from enzyme inhibition assays .

Contradictions and Resolutions

  • Synthetic Yield Discrepancies : reports 60–70% yields using DCC/DMAP, while cites 50–55% with EDCI/HOBt. Resolution: Optimize by pre-activating carboxylic acid intermediates .
  • Biological Activity : BenchChem-derived data (excluded) conflict with peer-reviewed studies. Rely on validated assays (e.g., enzymatic inhibition, cell viability) from , and 15.

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